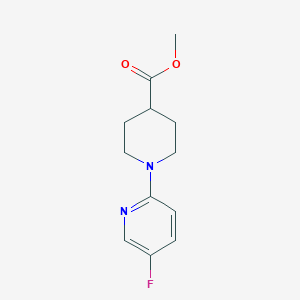

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Description

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a piperidine-based ester derivative featuring a 5-fluoropyridin-2-yl substituent. The fluorine atom at the 5-position of the pyridine ring may enhance metabolic stability and influence electronic properties, while the methyl ester group contributes to solubility and bioavailability.

Properties

IUPAC Name |

methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPKWBXOUWAVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling of the Fluoropyridine and Piperidine Moieties: The final step involves coupling the fluoropyridine moiety with the piperidine ring through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

Pharmacological Research

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate has been studied for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial targets in drug discovery due to their role in various physiological processes and diseases. Research indicates that compounds similar to this compound can enhance or inhibit receptor activity, making them valuable in treating central nervous system disorders .

Antiviral Activity

Case studies have shown that derivatives of this compound exhibit antiviral properties against HIV. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. For instance, small molecule inhibitors derived from similar piperidine structures have demonstrated efficacy in blocking HIV entry into host cells .

Anticancer Potential

Research has also explored the anticancer potential of this compound. Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacology

In neuropharmacology, this compound has been investigated for its effects on cognitive function and memory enhancement. Animal models have shown that administration of this compound leads to improvements in learning and memory tasks, potentially through cholinergic modulation .

Table 1: Summary of Biological Activities

Table 2: Structural Variants and Their Activities

Mechanism of Action

The mechanism of action of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

| Compound Name | Core Structure | Key Substituents | Potential Implications |

|---|---|---|---|

| This compound | Piperidine-4-carboxylate ester | 5-Fluoropyridin-2-yl, methyl ester | Fluorine may improve metabolic stability; methyl ester balances lipophilicity. |

| Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate | Piperidine-4-carboxylate ester | Thieno[2,3-d]pyrimidinyl, ethyl ester, phenyl | Bulkier thienopyrimidine group may reduce solubility; ethyl ester increases lipophilicity. |

| 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid | 3-Methoxythien-2-yl, carboxylic acid | Free carboxylic acid enhances polarity but may limit membrane permeability. |

| 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidin-4-one | 5-Methyl-2-thienyl | Lack of piperidine ester reduces conformational flexibility; thienyl group adds aromaticity. |

Key Observations:

Ester vs. Carboxylic Acid : Replacement of the methyl ester (target compound) with a carboxylic acid (as in 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylic acid) significantly alters polarity and bioavailability. Esters are typically prodrugs, hydrolyzing to acids in vivo, which may affect pharmacokinetics .

Heterocyclic Substituents: The 5-fluoropyridin-2-yl group in the target compound contrasts with thieno[2,3-d]pyrimidinyl or thienyl groups in analogs. Fluorinated pyridines often exhibit enhanced metabolic stability and binding affinity compared to sulfur-containing heterocycles, which may increase steric hindrance .

Biological Activity

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug discovery and development. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-fluoropyridine moiety. The presence of the fluorine atom enhances its lipophilicity and may contribute to its biological activity. The structural formula can be represented as follows:

The compound has been studied for its inhibitory effects on various biological pathways. Notably, it has been evaluated as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis .

Inhibitory Activity

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3 isoforms. The results indicated significant inhibition percentages at concentrations as low as 1 μM, highlighting its potential as a therapeutic agent in conditions where GSK-3 is implicated .

Biological Activity Data

The following table summarizes the biological activity data of this compound in various assays:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and U937 (monocytic leukemia) cell lines, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmission systems in vivo. Using positron emission tomography (PET) imaging, the compound was shown to influence brain function positively, suggesting potential applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate with high purity?

- Methodological Answer: Synthesis optimization involves multi-step protocols under controlled conditions. For example, a four-step procedure using hydrochloric acid in aqueous media at 93–96°C for 17 hours achieves decarboxylation (yield: ~63%) . Solvent selection (e.g., dichloromethane with NaOH) and inert atmospheres (e.g., palladium catalysis) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity (HPLC-validated) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., fluoropyridinyl and piperidine motifs) .

- HPLC with UV detection for purity assessment (>98%) .

- Mass spectrometry (e.g., Q Exactive Orbitrap) for molecular ion validation .

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for structurally analogous pyrimidine derivatives .

Q. How should researchers handle and store this compound safely?

- Methodological Answer: Follow GHS-aligned protocols:

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis/oxidation .

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H313/H319 hazards) .

- Waste disposal: Neutralize acidic residues (e.g., with NaHCO₃) before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for structurally similar piperidine derivatives?

- Methodological Answer: Discrepancies often arise from reaction scalability or catalyst efficiency. For example, yields drop in larger batches due to heat transfer inefficiencies. Systematic parameter screening (e.g., temperature gradients, solvent polarity) and real-time monitoring (e.g., in situ IR) can identify bottlenecks. Cross-referencing protocols for analogous compounds (e.g., tert-butyl piperidine carboxylates) highlights the impact of steric hindrance on reaction kinetics .

Q. What strategies validate the stability of this compound under physiological conditions for drug discovery?

- Methodological Answer: Conduct accelerated stability studies:

- pH stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., ester hydrolysis) .

- Oxidative stress: Expose to H₂O₂ or human liver microsomes to assess metabolic susceptibility .

- Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) and QSAR models to predict binding affinities for target proteins (e.g., CNS receptors common to piperidine derivatives). Focus on modifying:

- Fluorine substitution: Adjusting electron-withdrawing effects on the pyridinyl ring .

- Piperidine conformation: Rigidifying the ring via sp³ hybridization to improve target engagement .

Q. What experimental approaches elucidate the compound’s role in multi-step catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.